o-(2-Methoxypropan-2-yl)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

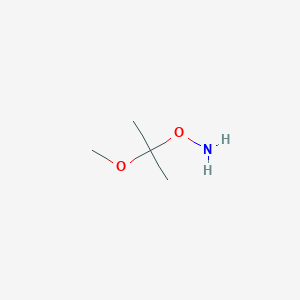

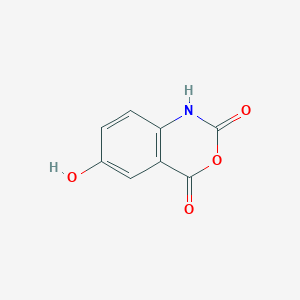

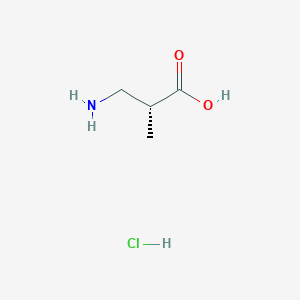

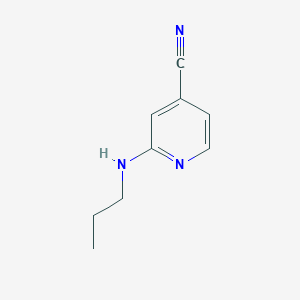

“o-(2-Methoxypropan-2-yl)hydroxylamine” is a chemical compound with the molecular formula C4H11NO2 . It has a molecular weight of 105.137 g/mol .

Synthesis Analysis

The synthesis of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC(C)(OC)ON .

Chemical Reactions Analysis

Hydroxylamines, like “this compound”, can undergo various reactions. For instance, they can condense with ketones and aldehydes to give imines . They can also act as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .

Physical And Chemical Properties Analysis

“this compound” is a liquid at 20°C . It has a boiling point of 73°C . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .

Scientific Research Applications

Glutathione Conjugation and Hypoxic Conditions

- Glutathione Conjugation: The hydroxylamine derivative of misonidazole forms isomeric conjugates with glutathione under physiological conditions. These findings suggest a mechanism for glutathione depletion in cells exposed to misonidazole in hypoxia, highlighting its potential role in modulating cellular redox status and responses to hypoxic stress (Varghese, 1983).

Synthesis of Beta-Lactam Antibiotics

- Hydroxyl Protecting Group: The 2-methoxypropan-2-yl group serves as a hydroxyl protecting group in the synthesis of semisynthetic beta-lactam antibiotics. This group's application improves synthesis efficiency, demonstrating its value in the development of broad-spectrum antibiotics with activity against Pseudomonas aeruginosa (Woo, 1981).

Mutation and Tautomeric Shifts

- Mutagenic Effects: Studies on O-Methylhydroxylamine reveal its mutagenic effects through the substitution of a methoxyamino group for the amino group of adenosine, leading to shifts in tautomeric equilibrium. This research provides insights into the molecular mechanisms underlying mutation and the impact of chemical modifications on genetic information (Singer & Spengler, 1982).

Metabolic Pathways and Genotoxicity

- Cytochrome-P450 Enzymes: N-(2-Methoxyphenyl)hydroxylamine, a metabolite of certain carcinogens, undergoes metabolism via human hepatic microsomal enzymes, which plays a crucial role in its genotoxicity. The metabolism involves conversion to other compounds, including the parent carcinogen o-anisidine, demonstrating the complex interactions between environmental pollutants and biological systems (Naiman et al., 2011).

Chemical Synthesis and Reactions

- Synthesis and Reactions: Research into (E)- and (Z)-1,3-dibromo-2-methoxypropene explores the synthesis and subsequent reactions, including nucleophilic displacement and palladium-catalyzed coupling. These studies contribute to the broader understanding of chemical synthesis and the potential applications of such compounds in organic chemistry (Edvardsen et al., 2000).

Safety and Hazards

Properties

IUPAC Name |

O-(2-methoxypropan-2-yl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-4(2,6-3)7-5/h5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWYTJZHQIXQCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OC)ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544877 |

Source

|

| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103491-33-4 |

Source

|

| Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-Methoxyisopropyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R)-butan-2-yl]aniline](/img/structure/B174226.png)

![(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B174245.png)